molecular formula C16H13NO3 B12003390 Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- CAS No. 6948-58-9

Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy-

Cat. No.: B12003390
CAS No.: 6948-58-9
M. Wt: 267.28 g/mol
InChI Key: UZTVZFUYUHGEIA-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.2533 g/mol . It is also known by other names such as Mandelonitrile benzoate and alpha-Cyanobenzyl benzoate . This compound is characterized by the presence of a benzoyloxy group and a methoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- typically involves the esterification of mandelonitrile with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and proteins, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- is unique due to the presence of both benzoyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

6948-58-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

[cyano-(4-methoxyphenyl)methyl] benzoate

InChI

InChI=1S/C16H13NO3/c1-19-14-9-7-12(8-10-14)15(11-17)20-16(18)13-5-3-2-4-6-13/h2-10,15H,1H3

InChI Key

UZTVZFUYUHGEIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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